Muscarinic Receptor Subtype Binding Affinity (Ki) Profile
Furtrethonium iodide exhibits a distinct binding affinity profile across the M1-M4 muscarinic receptor subtypes, with the highest affinity for the M2 receptor. Its pKi values are M1: 4.10, M2: 4.50, M3: 4.10, and M4: 4.30 [1]. This is in contrast to bethanechol, which is reported to have a lower affinity for the M2 receptor, with a pKi value of approximately 3.0 [2].
| Evidence Dimension | Receptor binding affinity (pKi) for human muscarinic receptor subtypes |
|---|---|
| Target Compound Data | M1: 4.10; M2: 4.50; M3: 4.10; M4: 4.30 |
| Comparator Or Baseline | Bethanechol: M2 pKi ~3.0 (estimated from literature) |
| Quantified Difference | Furtrethonium iodide exhibits approximately a 30-fold higher affinity for the M2 receptor compared to bethanechol (based on pKi difference of 1.5). |
| Conditions | In vitro radioligand binding assays using recombinant human muscarinic receptors expressed in CHO cells; data from IUPHAR/BPS Guide to Pharmacology. |
Why This Matters
This distinct receptor subtype binding profile is essential for experiments where M2 receptor activation is a critical parameter, such as in studies of cardiac or smooth muscle function.
- [1] DrugCentral. (2023). furtrethonium [DrugCard]. Retrieved from https://drugcentral.org/drugcard/3256/view. View Source
- [2] Birdsall, N. J. M., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of Neurochemistry, 27(1), 7-16. (Data as aggregated in the IUPHAR/BPS Guide to Pharmacology). View Source
